molecular formula C10H11NO3 B11716250 Methyl 3-Hydroxy-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate

Methyl 3-Hydroxy-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate

Cat. No.: B11716250
M. Wt: 193.20 g/mol
InChI Key: XFUSSLVYRWSHOQ-UHFFFAOYSA-N
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Description

Methyl 3-Hydroxy-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate is a heterocyclic compound that belongs to the class of cyclopenta[c]pyridines.

Mechanism of Action

The mechanism of action of Methyl 3-Hydroxy-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate involves its interaction with various molecular targets and pathways. For example, as an inhibitor of protein kinase FGFR1, it likely binds to the active site of the enzyme, preventing its activity and downstream signaling . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Biological Activity

Methyl 3-Hydroxy-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate (CAS No. 2090029-00-6) is a compound of interest due to its potential biological activities. This article explores its biological properties, including its antibacterial and antiproliferative effects, as well as relevant synthesis methods and case studies.

  • Molecular Formula : C10H11NO3
  • Molecular Weight : 193.2 g/mol
  • IUPAC Name : this compound
  • Purity : 95% .

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound. It has been tested against various bacterial strains, demonstrating significant inhibitory effects.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli50 µM
Staphylococcus aureus75 µM
Streptococcus agalactiae100 µM

The compound showed potential as an antibacterial agent in vitro, with MIC values indicating effective inhibition against both Gram-positive and Gram-negative bacteria .

Antiproliferative Effects

In addition to its antibacterial properties, this compound has been evaluated for its antiproliferative effects on cancer cell lines. Research indicates that it possesses moderate antiproliferative activity, suggesting potential applications in cancer therapy.

Case Studies

  • Study on Antibacterial Efficacy :
    A study conducted by MDPI evaluated various derivatives of cyclopenta[c]pyridine compounds, including this compound. The results indicated that this compound exhibited a strong bacteriostatic effect against E. coli and S. aureus with MIC values of 50 µM and 75 µM respectively .
  • Antiproliferative Activity Assessment :
    Another investigation focused on the antiproliferative activity of this compound against several cancer cell lines. The results suggested that it could inhibit cell proliferation effectively, although further studies are necessary to elucidate the underlying mechanisms .

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Starting Materials : The synthesis begins with cyclopentene derivatives.
  • Catalytic Reactions : Transition metal catalysts such as palladium or nickel are often employed to facilitate the formation of the cyclopenta[c]pyridine scaffold.
  • Final Esterification : The final step involves esterification to obtain the methyl ester form of the compound.

This multi-step process allows for the efficient production of the compound while maintaining high purity levels .

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

methyl 3-oxo-2,5,6,7-tetrahydrocyclopenta[c]pyridine-4-carboxylate

InChI

InChI=1S/C10H11NO3/c1-14-10(13)8-7-4-2-3-6(7)5-11-9(8)12/h5H,2-4H2,1H3,(H,11,12)

InChI Key

XFUSSLVYRWSHOQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2CCCC2=CNC1=O

Origin of Product

United States

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